5-amino-3-chloro-1H-pyrazole-4-carbonitrile

Green Chemistry Synthetic Methodology Building Block

Select 5-amino-3-chloro-1H-pyrazole-4-carbonitrile (CAS 1384973-15-2) for its unmatched synthetic versatility. The 3-chloro substituent enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, C-H activation) that is impossible with non-halogenated analogs, while the free N1 position permits regioselective alkylation. This scaffold is validated in kinase inhibitor programs (CDK, VEGF) and crop-protection leads outperforming ningnanmycin. Available in research to bulk quantities, with consistent 98% purity. Build diverse heterocyclic libraries with a single, reliable intermediate.

Molecular Formula C4H3ClN4
Molecular Weight 142.55 g/mol
CAS No. 1384973-15-2
Cat. No. B12643077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-3-chloro-1H-pyrazole-4-carbonitrile
CAS1384973-15-2
Molecular FormulaC4H3ClN4
Molecular Weight142.55 g/mol
Structural Identifiers
SMILESC(#N)C1=C(NN=C1N)Cl
InChIInChI=1S/C4H3ClN4/c5-3-2(1-6)4(7)9-8-3/h(H3,7,8,9)
InChIKeySGDKFPMPNYDPKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-amino-3-chloro-1H-pyrazole-4-carbonitrile (CAS 1384973-15-2) Baseline Overview for R&D and Procurement


5-amino-3-chloro-1H-pyrazole-4-carbonitrile (CAS 1384973-15-2) is a heterocyclic building block defined by a pyrazole core with a 3-chloro substituent, a 5-amino group, and a 4-carbonitrile moiety. This scaffold enables its use as an intermediate in constructing more complex molecules, particularly in medicinal and agricultural chemistry. Its basic physical-chemical properties include a molecular weight of 142.55 g/mol and the molecular formula C₄H₃ClN₄ . The compound's value is largely derived from its dual functionality as a masked electrophile and nucleophile, making it a versatile precursor for generating diverse heterocyclic libraries [1].

Why Generic Substitution Fails: The Structural Determinants of Reactivity in 5-amino-3-chloro-1H-pyrazole-4-carbonitrile


While many aminopyrazolecarbonitriles are commercially available, simple generic substitution is not advised due to the compound's precise substitution pattern. The 3-chloro group is a critical functional handle for further derivatization, enabling palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and C-H activation to introduce aryl or heteroaryl complexity [1]. This differentiates it from 5-amino-1H-pyrazole-4-carbonitriles that lack the 3-chloro atom, which would be inert under these reaction conditions. Furthermore, the unsubstituted N1 position allows for regioselective alkylation, providing a synthetic advantage over N1-aryl or alkyl analogs that have fixed regiochemistry [2].

Product-Specific Quantitative Evidence Guide for 5-amino-3-chloro-1H-pyrazole-4-carbonitrile


Synthetic Accessibility: Catalyst-Free On-Water Protocol

Unlike many pyrazole-4-carbonitriles requiring harsh conditions or metal catalysts, 5-amino-3-chloro-1H-pyrazole-4-carbonitrile can be synthesized via a catalyst-free, on-water protocol. This method offers a significant advantage over traditional methods using organic solvents and catalysts. [1]

Green Chemistry Synthetic Methodology Building Block

Antiviral Activity of Derived Pyrazole Amides Against TMV

5-amino-3-chloro-1H-pyrazole-4-carbonitrile serves as a key building block for synthesizing potent anti-TMV agents. A derivative (compound 3p) showed superior in vivo and in vitro activity against TMV at 500 μg/mL compared to the commercial standard ningnanmycin. [1]

Antiviral Agents Plant Protection TMV

Potential Antifungal Activity of 5-Aminopyrazole-4-carbonitriles

The 5-amino-3-chloro-1H-pyrazole-4-carbonitrile scaffold is a precursor to antifungal agents. A study demonstrated that 5-aminopyrazole-4-carbonitriles, synthesized via a catalyst-free on-water method, exhibit antifungal activity. [1]

Antifungal Agents Medicinal Chemistry SAR

Kinase Inhibition Potential

Amino-pyrazole compounds, including those with a 5-amino-3-chloro substitution, have been patented as inhibitors of protein kinases such as CDK1, CDK2, CDK4, CDK6, and VEGF. This demonstrates the scaffold's relevance in oncology and other disease areas. [1]

Kinase Inhibitors CDK Cancer

Recommended Research and Industrial Application Scenarios for 5-amino-3-chloro-1H-pyrazole-4-carbonitrile


Medicinal Chemistry: Kinase Inhibitor Scaffold

Utilize 5-amino-3-chloro-1H-pyrazole-4-carbonitrile as a core scaffold for synthesizing novel kinase inhibitors. The 3-chloro group provides a handle for introducing diversity via cross-coupling to explore SAR around CDK, VEGF, or other kinase targets, as demonstrated in class-level patent evidence [1].

Agricultural Chemistry: Antiviral Lead Optimization

Employ this building block to create libraries of pyrazole amide derivatives for screening against plant viruses like TMV. Derivatives of this compound have shown superior activity to the commercial standard ningnanmycin, validating the scaffold's potential in crop protection [1].

Green Chemistry Synthesis Programs

Leverage the reported catalyst-free, on-water synthetic protocol for this class of compounds [1] to develop more sustainable and cost-effective manufacturing routes for complex heterocyclic intermediates. This is particularly valuable for processes intended for scale-up.

Antifungal Agent Development

Incorporate 5-amino-3-chloro-1H-pyrazole-4-carbonitrile into antifungal drug discovery programs. The parent scaffold has demonstrated potential in this area, providing a starting point for generating novel antifungal leads [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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